3-(1,3-Dihydro-2H-isoindol-2-yl)propanoic acid hydrochloride
Overview
Description
3-(1,3-Dihydro-2H-isoindol-2-yl)propanoic acid hydrochloride, also known as homotaurine, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Scientific Research Applications
Synthesis and Derivative Formation
The compound has been involved in various synthetic processes, yielding derivatives with potential biological activities. For instance, the synthesis of 3-[1-(4-methylphenyl)-3-oxo-1,3,4,5,6,7-hexahydro-2H-isoindol-2-yl]propanoic acid was achieved through the fusion of specific carboxylic acid with 3-aminopropanoic acid, highlighting its role in the formation of isoindolone derivatives with a range of biological activities such as anti-inflammatory, antispasmodic, and anxiolytic properties (Csende, Jekő, & Porkoláb, 2011). Additionally, the compound has been utilized in the synthesis of 5-carbonyl-1,3-dihydro-1,3-dioxo-2H-isoindole-2-propanoic acid integrin antagonists, indicating its applicability in developing targeted therapeutic agents (Yong Deng, Yi Shen, & Yuguo Zhong, 2003).
Structural and Spectroscopic Studies
The compound has been the subject of spectroscopic and structural analyses, underscoring its importance in the field of materials science. For example, polymorphic forms of related compounds have been characterized using spectroscopic and diffractometric techniques, revealing challenges in their analytical and physical characterization and the necessity for detailed solid-state nuclear magnetic resonance studies (F. Vogt, G. Williams, Matthew N. R. Johnson, & R. Copley, 2013).
Fluorescent Derivatisation
It's also been involved in the fluorescent derivatisation of amino acids, showcasing its potential in biological assays. Specifically, 3-(Naphthalen-1-ylamino)propanoic acid was coupled to the amino group of various amino acids, leading to strongly fluorescent derivatives applicable in biological assays (V. Frade, Síria A. Barros, J. Moura, & M. Gonçalves, 2007).
Biomedical Research
In the realm of biomedical research, derivatives of the compound have been assessed for genotoxicity as potential treatment options for sickle cell disease. The study conducted on mouse peripheral blood indicated that the compounds, such as 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl nitrate, present non-genotoxic alternatives for treating sickle cell disease symptoms (J. D. dos Santos, Priscila Longhin Bosquesi, E. Varanda, Lídia Moreira Lima, & M. Chung, 2011).
properties
IUPAC Name |
3-(1,3-dihydroisoindol-2-yl)propanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c13-11(14)5-6-12-7-9-3-1-2-4-10(9)8-12;/h1-4H,5-8H2,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWACDLCRNLYUCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1CCC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Dihydro-2H-isoindol-2-yl)propanoic acid hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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